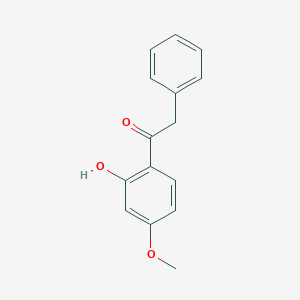

1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone

Description

1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone (CAS 552-41-0), also known as Paeonol, is a hydroxyacetophenone derivative characterized by a hydroxyl group at the 2-position and a methoxy group at the 4-position on the phenyl ring, linked to a phenylethanone moiety . It is widely studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.

Properties

IUPAC Name |

1-(2-hydroxy-4-methoxyphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-12-7-8-13(15(17)10-12)14(16)9-11-5-3-2-4-6-11/h2-8,10,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMYJTSWNPZKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379613 | |

| Record name | 1-(2-hydroxy-4-methoxyphenyl)-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18439-96-8 | |

| Record name | 1-(2-hydroxy-4-methoxyphenyl)-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-HYDROXY-4-METHOXYPHENYL)-2-PHENYLETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Intramolecular Fries Rearrangement Using Triflic Anhydride

The most extensively documented method for synthesizing this compound involves the triflic anhydride (Tf₂O)-mediated intramolecular Fries rearrangement of 3-methoxyphenyl phenylacetate. This reaction proceeds via the formation of a trifloxycarbenium ion intermediate, which undergoes cyclization and subsequent rearrangement to yield the target compound.

Reaction Procedure:

-

Reactant Preparation: A mixture of 3-methoxyphenyl phenylacetate (3.0 g, 12.20 mmol) in methylene chloride (20 mL) is cooled to –50°C.

-

Triflic Anhydride Addition: Triflic anhydride (2.0 mL, equimolar to the ester) is injected into the cooled solution under vigorous agitation.

-

Reaction Progression: The mixture is allowed to warm to room temperature and stirred for 72 hours, ensuring complete consumption of the starting material.

-

Workup: The solvent is evaporated under reduced pressure, and the residue is hydrolyzed with a sodium bicarbonate solution.

-

Purification: The crude product is extracted with methylene chloride, dried over magnesium sulfate, and concentrated. Column chromatography (silica gel, benzene–ethyl acetate 3:1) followed by crystallization from ethanol yields pure this compound as colorless needles (51% yield, m.p. 79–80°C).

Mechanistic Insights:

The reaction initiates with the activation of the ester carbonyl by Tf₂O, generating a highly electrophilic trifloxycarbenium ion. This intermediate undergoes intramolecular attack by the methoxy-substituted aromatic ring, forming a six-membered transition state. Subsequent rearrangement and proton transfer yield the final ketone product (Fig. 1).

Analytical Characterization of the Product

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.92 (d, J = 8.8 Hz, 1H, ArH)

-

δ 6.52 (dd, J = 8.8, 2.4 Hz, 1H, ArH)

-

δ 6.43 (d, J = 2.4 Hz, 1H, ArH)

-

δ 3.87 (s, 3H, OCH₃)

-

δ 3.76 (s, 2H, CH₂CO)

¹³C NMR (CDCl₃, 100 MHz):

-

δ 207.5 (C=O)

-

δ 164.2 (C-OCH₃)

-

δ 161.8 (C-OH)

-

δ 134.2–114.7 (aromatic carbons)

-

δ 55.2 (OCH₃)

UV-Vis (EtOH): λₘₐₓ = 278 nm (π→π* transition of the conjugated aromatic system).

X-ray Crystallographic Analysis

The orthorhombic crystal structure (space group Pbcm, a = 9.751(3) Å, b = 18.136(6) Å, c = 7.004(2) Å) confirms the molecular geometry. The dihedral angle between the methoxyphenyl and phenyl groups is 35.6(2)°, indicating moderate conjugation. Hydrogen bonding between the hydroxyl group and ketonic oxygen stabilizes the crystal lattice.

Optimization and Scalability Considerations

Temperature and Solvent Effects

The reaction’s success hinges on maintaining a low initial temperature (–50°C) to control the exothermic activation of the ester. Methylene chloride is preferred for its ability to dissolve both the ester and Tf₂O while stabilizing ionic intermediates.

Catalytic and Stoichiometric Factors

Stoichiometric Tf₂O is required to ensure complete conversion, as substoichiometric amounts lead to unreacted starting material. The absence of catalysts simplifies the workup but necessitates precise control over reaction conditions.

Comparative Analysis with Alternative Methods

While the triflic anhydride-mediated route is predominant, classical Friedel-Crafts acylation using AlCl₃ has been explored for analogous compounds. However, this method often suffers from lower regioselectivity and harsher conditions, making the Tf₂O approach superior for sensitive substrates.

Industrial Applicability and Challenges

The described method offers a scalable pathway (51% yield) suitable for pilot-scale production. Challenges include the handling of corrosive Tf₂O and the need for chromatographic purification, which may limit cost-effectiveness. Future research could explore heterogeneous catalysts to streamline purification.

| Parameter | Value |

|---|---|

| Starting Material | 3-Methoxyphenyl phenylacetate |

| Catalyst | Triflic anhydride (Tf₂O) |

| Solvent | Methylene chloride |

| Temperature | –50°C to room temperature |

| Time | 72 hours |

| Yield | 51% |

| Purity (HPLC) | >98% |

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| Unit Cell Dimensions | a = 9.751(3) Å |

| b = 18.136(6) Å | |

| c = 7.004(2) Å | |

| Z | 4 |

| R-factor | 0.045 |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: The hydroxyl and methoxy groups make it susceptible to electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Biology: Its anti-inflammatory and antioxidant properties make it a subject of interest in biological studies.

Industry: It is used in the synthesis of pharmaceuticals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone involves several molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes like COX-2.

Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.

Antimicrobial: It disrupts the cell membrane of microorganisms, leading to their death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Methoxy and Hydroxy Positioning

- 1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone (CAS 39604-64-3): This analog replaces the terminal phenyl group in Paeonol with a 4-methoxyphenyl group, increasing lipophilicity. It has a higher molecular weight (272.30 vs. 256.25 for Paeonol) and a melting point of 136°C, suggesting enhanced crystallinity due to additional methoxy substitution .

- 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-phenylethanone (CAS 73049-12-4): With methoxy groups at 3,5-positions and a hydroxyl at 4, this compound exhibits distinct electronic effects, synthesized via DDQ oxidation of its alcohol precursor .

Halogenated Derivatives

- Safety data indicate stringent handling requirements due to toxicity .

- 2-Bromo-1-(4-fluorophenyl)-2-(4-methoxyphenyl)ethanone (Compound 33f): Bromination at the α-position introduces steric and electronic effects, making it useful in antiparasitic drug synthesis .

Heterocyclic and Functional Group Modifications

- Pyrazolinyl-Indole Derivatives (HD01, HD02, HD03): These compounds, such as HD01, incorporate indole and pyrazole moieties, significantly enhancing anticancer activity compared to Paeonol. Docking studies suggest improved EGFR inhibition due to extended π-π interactions .

Physical and Spectral Properties

Biological Activity

1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C16H16O3, with a molecular weight of 272.30 g/mol. The compound features a ketone functional group and two aromatic rings, which are essential for its biological activities.

Anticancer Properties

Research has demonstrated that chalcone derivatives exhibit significant anticancer effects. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231) and gastric cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Antimicrobial Activity

Chalcones have been reported to possess antimicrobial properties against a range of pathogens. In vitro studies indicate that this compound exhibits inhibitory effects against bacteria and fungi, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties by modulating pro-inflammatory cytokines and inhibiting the expression of inflammatory mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The compound activates the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

- Antimicrobial Activity : It disrupts microbial cell membranes and inhibits essential metabolic pathways within the pathogens.

- Anti-inflammatory Mechanisms : The compound inhibits the NF-kB signaling pathway, reducing the production of inflammatory cytokines.

Case Studies

- Breast Cancer Study : A study evaluated the effects of this compound on MDA-MB-231 cells. Results indicated that treatment with this compound resulted in significant apoptosis, evidenced by increased caspase-3 activity and morphological changes in treated cells .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound demonstrated MIC values ranging from 50 to 100 µg/mL, indicating effective inhibition of microbial growth .

Data Tables

Q & A

Q. What are the recommended synthetic routes for 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone, and how can purity be optimized?

A common method involves condensation reactions between substituted benzoic acids and phenylacetyl derivatives. For example, derivatives like 1-(3-Methoxyphenyl)-2-phenylethanone are synthesized via catalytic coupling of 3-methoxybenzoic acid with phenylacetyl chloride, followed by column chromatography (hexane/ethyl acetate gradients) for purification . Purity (>95%) is achievable by optimizing solvent ratios and monitoring reaction progress via TLC. For 1-(2-Hydroxy-4-methoxyphenyl)ethanone, electrochemical activation of C(sp³)-H bonds in chromone precursors has been reported, yielding 80% efficiency under solvent-tuned conditions .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). For example, 1-(3-Methoxyphenyl)-2-phenylethanone shows a singlet for the methoxy group at δ 3.82 ppm and aromatic protons at δ 6.8–7.5 ppm .

- Mass Spectrometry : ESI-MS typically reveals [M+H]⁺ peaks at m/z 243.1 (calculated for C₁₅H₁₄O₃).

- IR : Stretching vibrations for hydroxyl (~3200 cm⁻¹), carbonyl (~1680 cm⁻¹), and methoxy groups (~1250 cm⁻¹) are diagnostic.

Q. What are the critical considerations for crystallographic analysis of this compound?

SHELXL is widely used for small-molecule refinement. Key steps include:

- Data collection at low temperatures to minimize thermal motion.

- Resolution thresholds: Aim for <1.0 Å to resolve methoxy and hydroxyl group orientations.

- Use of hydrogen-bonding networks to validate molecular packing .

Advanced Research Questions

Q. How can computational methods predict the pharmacological activity of this compound?

Pharmacophore modeling (e.g., using DISCO or UNITY) identifies critical features like hydrogen-bond acceptors (methoxy oxygen) and hydrophobic regions (phenyl rings). For M₃ receptor antagonists, similar ethanones showed affinity (pA₂ = 4.83–6.67) by aligning with pharmacophore features of known ligands . MD simulations can further assess binding stability in receptor pockets.

Q. What mechanistic insights explain the compound’s reactivity in C–H functionalization reactions?

Electrochemical studies demonstrate solvent-dependent selectivity in C(sp³)-H activation. For example, in acetonitrile, the compound undergoes α-C–H oxidation to form chromone derivatives, while protic solvents favor β-C–H pathways. Kinetic isotope effects (KIE ≈ 3.2) suggest a radical-mediated mechanism .

Q. How does this compound serve as a precursor in natural product synthesis?

It is a key intermediate for isoflavonoids. For instance, 1-(2,4-Dihydroxyphenyl)-2-phenylethanone (a structural analog) undergoes regioselective O-methylation and cyclization to yield bioactive isoflavones like daidzein . Reaction conditions (e.g., BF₃·Et₂O catalysis) must be optimized to suppress side reactions.

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives?

-

Case Study : Discrepancies in ¹³C NMR shifts for methoxy groups (δ 55–56 ppm vs. 56.5 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Cross-referencing with X-ray crystallography (e.g., SHELXL-refined structures) validates assignments .

-

Table 1 : Comparative NMR Data for Select Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Source 1-(3-Methoxyphenyl)-2-phenylethanone 3.82 (s, OCH₃) 55.2 (OCH₃) 1-(2-Hydroxy-4-methoxyphenyl)ethanone 3.79 (s, OCH₃) 56.1 (OCH₃)

Q. How can structural modifications enhance solubility or bioavailability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.